molecular formula C21H19F3N2O3S B5373218 (5E)-2-(2,6-dimethylmorpholin-4-yl)-5-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-1,3-thiazol-4-one

(5E)-2-(2,6-dimethylmorpholin-4-yl)-5-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-1,3-thiazol-4-one

Cat. No.: B5373218
M. Wt: 436.4 g/mol
InChI Key: UXLCMHBQTNGESC-GIJQJNRQSA-N
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Description

(5E)-2-(2,6-dimethylmorpholin-4-yl)-5-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-1,3-thiazol-4-one is a complex organic compound that features a morpholine ring, a furan ring, and a thiazole ring

Properties

IUPAC Name

(5E)-2-(2,6-dimethylmorpholin-4-yl)-5-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N2O3S/c1-12-10-26(11-13(2)28-12)20-25-19(27)18(30-20)9-16-6-7-17(29-16)14-4-3-5-15(8-14)21(22,23)24/h3-9,12-13H,10-11H2,1-2H3/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXLCMHBQTNGESC-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CN(CC(O1)C)C2=NC(=O)/C(=C\C3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-(2,6-dimethylmorpholin-4-yl)-5-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-1,3-thiazol-4-one typically involves multiple steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent under basic conditions.

    Synthesis of the Furan Ring: The furan ring is often synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones in the presence of an acid catalyst.

    Construction of the Thiazole Ring: The thiazole ring can be formed through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.

    Coupling Reactions: The final compound is obtained by coupling the synthesized rings through a series of condensation reactions, often under reflux conditions with appropriate solvents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

    Reduction: Reduction reactions can occur at the thiazole ring, potentially converting it to a thiazolidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

In biological research, it may be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, the compound could be explored for its potential as a drug candidate, particularly for diseases where modulation of specific molecular pathways is required.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5E)-2-(2,6-dimethylmorpholin-4-yl)-5-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-1,3-thiazol-4-one would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. If used in materials science, its electronic properties would be of primary interest.

Comparison with Similar Compounds

Similar Compounds

    (5E)-2-(2,6-dimethylmorpholin-4-yl)-5-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-1,3-thiazol-4-one: This compound is unique due to the presence of the trifluoromethyl group, which can significantly alter its chemical and biological properties.

    Other Morpholine Derivatives: Compounds with similar morpholine rings but different substituents may exhibit different reactivity and biological activity.

    Furan and Thiazole Derivatives: Compounds with furan and thiazole rings but lacking the trifluoromethyl group may have different electronic properties and reactivity.

Uniqueness

The presence of the trifluoromethyl group in this compound makes it unique compared to other similar compounds. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

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